![molecular formula C25H22N2O4S B2727720 1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886144-06-5](/img/no-structure.png)

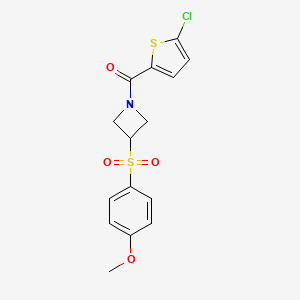

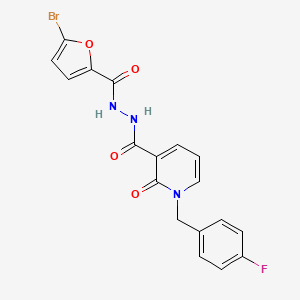

1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

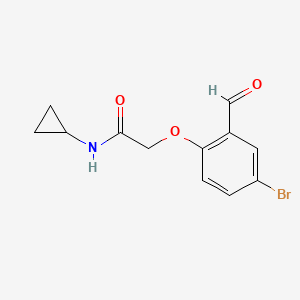

1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Properties

The thiazole ring in the compound contributes to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and lead to various diseases. Researchers have explored the potential of this compound as an antioxidant, aiming to protect cells and tissues from oxidative stress .

Analgesic and Anti-Inflammatory Effects

Studies have suggested that derivatives containing the thiazole moiety exhibit analgesic and anti-inflammatory properties. The presence of this ring structure may enhance pain relief and reduce inflammation. Further investigations are needed to understand the precise mechanisms involved .

Antimicrobial and Antifungal Activity

Thiazole derivatives have been investigated as potential antimicrobial and antifungal agents. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. The compound may contribute to these activities, making it an interesting candidate for drug development .

Neuroprotective Potential

Compounds with thiazole rings have been studied for their neuroprotective effects. These properties are essential for preventing or slowing down neurodegenerative diseases. While more research is needed, this compound’s structure suggests it could play a role in safeguarding neurons .

Antitumor and Cytotoxic Activity

Certain thiazole-containing compounds exhibit antitumor and cytotoxic effects. Researchers have synthesized derivatives and evaluated their impact on cancer cells. Investigations into the compound may reveal its potential as an anticancer agent .

Drug Development and Chemical Reactions

Beyond specific biological activities, thiazole derivatives serve as building blocks for drug development. They contribute to the synthesis of various pharmaceuticals, including antiretrovirals, antifungals, and antineoplastic drugs. Additionally, thiazole-containing compounds participate in chemical reactions, making them valuable in organic synthesis .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the condensation of 3-isopropoxybenzaldehyde with malononitrile to form a cyanoacetate intermediate. The intermediate is then reacted with 2-aminothiazole to form the desired product.", "Starting Materials": [ "3-isopropoxybenzaldehyde", "malononitrile", "2-aminothiazole" ], "Reaction": [ "Step 1: Condensation of 3-isopropoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form a cyanoacetate intermediate.", "Step 2: The cyanoacetate intermediate is then reacted with 2-aminothiazole in the presence of a catalyst such as piperidine to form the desired product.", "Step 3: The product is then purified using column chromatography or recrystallization." ] } | |

Número CAS |

886144-06-5 |

Nombre del producto |

1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |

Fórmula molecular |

C25H22N2O4S |

Peso molecular |

446.52 |

Nombre IUPAC |

6,7-dimethyl-1-(3-propan-2-yloxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C25H22N2O4S/c1-13(2)30-17-7-5-6-16(12-17)21-20-22(28)18-10-14(3)15(4)11-19(18)31-23(20)24(29)27(21)25-26-8-9-32-25/h5-13,21H,1-4H3 |

Clave InChI |

HKQRZIZWNSWIDI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)OC(C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

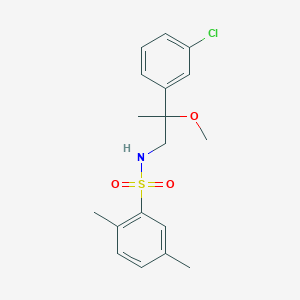

![12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2727642.png)

![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)